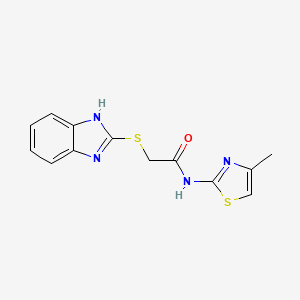![molecular formula C17H17N3O5 B5741917 N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5741917.png)
N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide, commonly known as DMAPA-NONOate, is a chemical compound that has gained attention in scientific research due to its potential use as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. DMAPA-NONOate is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
DMAPA-NONOate releases nitric oxide in a controlled and sustained manner, which makes it a valuable tool for studying the mechanism of action of nitric oxide. Nitric oxide acts as a signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune response. DMAPA-NONOate releases nitric oxide by reacting with water to form nitric oxide and an intermediate compound. The release of nitric oxide is dependent on the concentration of water, pH, and temperature.
Biochemical and Physiological Effects:
DMAPA-NONOate has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-cancer effects. Its ability to release nitric oxide in a controlled manner makes it a valuable tool for studying the role of nitric oxide in these processes.
実験室実験の利点と制限
DMAPA-NONOate has several advantages as a research tool, including its ability to release nitric oxide in a controlled manner, its stability in aqueous solutions, and its ease of use. However, it also has some limitations, including its sensitivity to light and air, which can affect its stability, and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research involving DMAPA-NONOate. These include its use in drug development for cardiovascular disease, inflammation, and cancer, as well as its potential use as a therapeutic agent in these fields. Additionally, further research is needed to fully understand the mechanism of action of nitric oxide and its role in various physiological processes.
合成法
DMAPA-NONOate is synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 3,4-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 3-nitrobenzenecarboximidamide to form DMAPA-NONOate. The synthesis method is complex and requires careful control of reaction conditions to ensure high yield and purity of the final product.
科学的研究の応用
DMAPA-NONOate has been extensively studied for its potential applications in various fields of scientific research. Its ability to release nitric oxide in a controlled manner makes it a valuable tool for studying the role of nitric oxide in various physiological processes. It has been used in studies related to cardiovascular disease, inflammation, and cancer research.
特性
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11-6-7-15(8-12(11)2)24-10-16(21)25-19-17(18)13-4-3-5-14(9-13)20(22)23/h3-9H,10H2,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFLKZKSNYWISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26671484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5741852.png)
![4-chloro-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741861.png)
![1-[(4-methoxy-1-naphthyl)methyl]piperidine](/img/structure/B5741869.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5741874.png)

![4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5741884.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5741907.png)
![N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5741925.png)